molecular formula C27H45ClN10O6 B1666060 Antipain dihydrochloride CAS No. 37682-72-7

Antipain dihydrochloride

Cat. No.: B1666060
CAS No.: 37682-72-7
M. Wt: 641.2 g/mol
InChI Key: RJRYYNKRPUWLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Antipain dihydrochloride is a serine/cysteine protease inhibitor . It primarily targets serine and cysteine proteases , including some trypsin-like serine proteases . These proteases play crucial roles in various biological processes, including digestion, immune response, cell cycle progression, and apoptosis.

Mode of Action

This compound inhibits its target proteases by forming a hemiacetal adduct between the aldehyde group of the inhibitor and the active proteinase . This interaction prevents the proteases from cleaving peptide bonds, thereby inhibiting their activity.

Biochemical Pathways

The inhibition of serine and cysteine proteases by this compound affects various biochemical pathways. For instance, it can alter DNA damage and chromosomal aberrations in irradiated cells or those treated with chemical mutagens . It also inhibits plasmin less and cathepsin A more than leupeptin does , affecting the proteolytic pathways these enzymes are involved in.

Pharmacokinetics

It is known that the compound is soluble in water, yielding a clear to slightly hazy, yellow solution This solubility suggests that it could be readily absorbed and distributed in the body

Result of Action

The inhibition of protease activity by this compound can have several molecular and cellular effects. For example, it has been used in studies demonstrating the role of proteases in the process of cell transformation . It can also aid in the prevention of coagulation in blood .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it needs to be stored at -20 °C . Moreover, its solutions are subject to oxidation and racemization due to the presence of the aldehyde group . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Antipain dihydrochloride plays a crucial role in biochemical reactions by inhibiting a range of proteases. It interacts with enzymes such as papain, trypsin, cathepsin A, cathepsin B, cathepsin D, and plasmin . The nature of these interactions involves the formation of a hemiacetal adduct between the aldehyde group of this compound and the active site of the protease . This reversible inhibition allows researchers to study the function of these proteases in various biological contexts.

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting protease activity. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to restrict uterine DNA synthesis and function in mice . Additionally, it increases chromosomal aberrations and inhibits cell transformation induced by N-methyl-N’-nitro-N-nitrosoguanidine (MNNG) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with proteases. By forming a hemiacetal adduct with the active site of the protease, this compound inhibits the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function. The reversible nature of this inhibition allows for precise control over protease activity in experimental settings.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at -20°C and can remain effective for at least three years . Stock solutions in water or buffer are stable for only one week at 2-8°C and approximately one month at -20°C . Repeated freeze-thaw cycles should be avoided to maintain the compound’s efficacy. Long-term effects on cellular function can be observed in both in vitro and in vivo studies, depending on the stability of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protease activity without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects . Threshold effects are observed, where the compound’s efficacy plateaus or decreases at higher concentrations. These dosage-dependent effects are crucial for determining the optimal concentration for experimental use.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It inhibits proteases such as papain, trypsin, and cathepsins, affecting metabolic flux and metabolite levels . By modulating protease activity, this compound can influence the overall metabolic state of the cell, making it a valuable tool for studying metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution of this compound is essential for optimizing its use in experimental settings.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with proteases in different cellular contexts . By studying the subcellular distribution of this compound, researchers can gain insights into its role in various biological processes.

Chemical Reactions Analysis

Antipain dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Comparison with Similar Compounds

Antipain dihydrochloride is similar to other protease inhibitors such as leupeptin and chymostatin. it has unique properties that distinguish it from these compounds:

Similar compounds include:

Properties

CAS No.

37682-72-7

Molecular Formula

C27H45ClN10O6

Molecular Weight

641.2 g/mol

IUPAC Name

2-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;hydrochloride

InChI

InChI=1S/C27H44N10O6.ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);1H

InChI Key

RJRYYNKRPUWLRZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl

SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDBM32804;  BDBM-32804;  BDBM 32804, Antipain

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antipain dihydrochloride
Reactant of Route 2
Antipain dihydrochloride
Reactant of Route 3
Antipain dihydrochloride
Reactant of Route 4
Antipain dihydrochloride
Reactant of Route 5
Antipain dihydrochloride
Reactant of Route 6
Antipain dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.